2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
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Overview
Description
2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a benzamide moiety, and a methylsulfanyl group attached to the pyrazole ring.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it prevents the progression of the cell cycle from the G1 phase to the S phase . This leads to cell cycle arrest and subsequently induces apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines. For instance, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound is highly potent and can effectively inhibit the growth of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves multiple steps. One common method involves the condensation of 4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach includes the use of ethoxymethylenemalonic ester and 6-aminopyrimidines, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Thiazolo[4,5-d]pyrimidin-7-ones: Evaluated as topoisomerase I inhibitors with potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine derivatives: Studied for their antiviral and anti-inflammatory activities.
Uniqueness
2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a benzamide moiety and a methylsulfanyl group. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPWXGZIHKEGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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